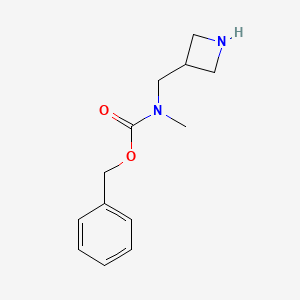

3-(N-Cbz-methylaminomethyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(azetidin-3-ylmethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(9-12-7-14-8-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQQERWCCAQHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-(N-Cbz-methylaminomethyl)azetidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(N-Cbz-methylaminomethyl)azetidine, a valuable building block in medicinal chemistry. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target affinity. This document details two primary, robust synthetic routes, commencing from readily available starting materials. Each step is elucidated with mechanistic insights, procedural details, and comparative data to inform route selection and optimization. The guide is intended for researchers and professionals in drug discovery and process development, offering a blend of theoretical grounding and practical, field-tested protocols.

Introduction: The Ascendancy of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry. Its incorporation into molecular frameworks can impart conformational rigidity, improve metabolic stability by blocking sites of metabolism, and enhance aqueous solubility. These desirable pharmacokinetic and pharmacodynamic modulations have led to the inclusion of the azetidine moiety in a number of approved drugs. The 3-substituted azetidine scaffold, in particular, offers a versatile platform for introducing diverse functionalities to probe and optimize interactions with biological targets. The title compound, this compound, is a key intermediate, providing a handle for further elaboration in the synthesis of complex bioactive molecules, with the carbobenzyloxy (Cbz) group serving as a stable and selectively removable protecting group for the secondary amine.

This guide will explore two principal synthetic pathways to this target molecule, each employing common and scalable chemical transformations. The discussion will focus on the rationale behind the selection of protecting groups, reagents, and reaction conditions, thereby providing a robust framework for the successful synthesis of this compound.

Synthetic Strategies and Mechanistic Rationale

Two primary retrosynthetic disconnections for this compound are considered, leading to two distinct forward synthetic routes. The choice between these routes may depend on the availability of starting materials, scalability, and the desired purity profile of the final compound.

Route 1: Reductive Amination of N-Boc-3-azetidinecarboxaldehyde

This route is predicated on the formation of the C-N bond of the methylamino moiety via reductive amination, a reliable and widely used transformation in organic synthesis. The azetidine nitrogen is temporarily protected with a tert-butyloxycarbonyl (Boc) group, which is orthogonal to the final Cbz group, allowing for selective deprotection.

start [label="N-Boc-3-hydroxyazetidine"]; aldehyde [label="N-Boc-3-azetidinecarboxaldehyde"]; methylamino [label="N-Boc-3-(methylaminomethyl)azetidine"]; deprotected [label="3-(Methylaminomethyl)azetidine"]; final_product [label="this compound"];

start -> aldehyde [label="Oxidation"]; aldehyde -> methylamino [label="Reductive Amination\n(CH3NH2, NaBH(OAc)3)"]; methylamino -> deprotected [label="Boc Deprotection\n(TFA or HCl)"]; deprotected -> final_product [label="N-Cbz Protection\n(Cbz-Cl, Base)"]; }

Figure 1: Synthetic workflow for Route 1, proceeding via an aldehyde intermediate.

Step 1a: Synthesis of N-Boc-3-hydroxyazetidine

While commercially available, N-Boc-3-hydroxyazetidine can be synthesized from 1-benzyl-3-hydroxyazetidine, which is prepared from the reaction of benzylamine and epichlorohydrin. The benzyl group is subsequently removed via hydrogenolysis, and the resulting 3-hydroxyazetidine is protected with a Boc group.

Step 1b: Oxidation to N-Boc-3-azetidinecarboxaldehyde

The pivotal aldehyde intermediate can be generated from the corresponding alcohol via a variety of mild oxidation protocols. Swern oxidation or the use of Dess-Martin periodinane are common choices that minimize over-oxidation and are compatible with the azetidine ring system.

Step 1c: Reductive Amination with Methylamine

The reductive amination of N-Boc-3-azetidinecarboxaldehyde with methylamine is a key bond-forming step.[1] This reaction typically proceeds via the in situ formation of an iminium ion, which is then reduced by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective as it is selective for the reduction of iminium ions in the presence of the starting aldehyde.

Step 1d: Boc Deprotection

The Boc protecting group on the azetidine nitrogen is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an ethereal solvent.

Step 1e: Selective N-Cbz Protection

The final step involves the selective protection of the secondary amine of the side chain with a carbobenzyloxy group. This is typically achieved by treating the diamine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, at low temperatures to control reactivity.[2] The choice of base and solvent is crucial to favor protection of the more nucleophilic secondary amine over the azetidine nitrogen.

Route 2: N-Methylation of N-Boc-3-(aminomethyl)azetidine

This alternative route commences with the commercially available N-Boc-3-(aminomethyl)azetidine and introduces the methyl group in the second step.

start [label="N-Boc-3-(aminomethyl)azetidine"]; methylated [label="N-Boc-3-(methylaminomethyl)azetidine"]; deprotected [label="3-(Methylaminomethyl)azetidine"]; final_product [label="this compound"];

start -> methylated [label="Reductive Amination\n(Formaldehyde, NaBH(OAc)3)"]; methylated -> deprotected [label="Boc Deprotection\n(TFA or HCl)"]; deprotected -> final_product [label="N-Cbz Protection\n(Cbz-Cl, Base)"]; }

Figure 2: Synthetic workflow for Route 2, starting from a primary amine.

Step 2a: Reductive Amination with Formaldehyde

N-Boc-3-(aminomethyl)azetidine can be methylated via reductive amination with formaldehyde.[3] Similar to Route 1, a mild reducing agent like sodium triacetoxyborohydride is employed to reduce the initially formed imine.

Step 2b & 2c: Boc Deprotection and N-Cbz Protection

These steps are analogous to those described in Route 1 (Steps 1d and 1e), involving the acid-mediated removal of the Boc group followed by the selective Cbz protection of the secondary amine.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Protocol for Route 1: Reductive Amination of N-Boc-3-azetidinecarboxaldehyde

Step 1: Synthesis of N-Boc-3-(methylaminomethyl)azetidine

-

To a solution of N-Boc-3-azetidinecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add a solution of methylamine (2.0 M in THF, 1.5 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of N-Boc-3-(methylaminomethyl)azetidine

-

Dissolve the N-Boc protected intermediate (1.0 eq) in DCM (0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene (3x) to remove residual TFA.

-

The resulting TFA salt of 3-(methylaminomethyl)azetidine is typically used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude 3-(methylaminomethyl)azetidine TFA salt (1.0 eq) in a mixture of THF and water (2:1, 0.1 M).

-

Cool the solution to 0 °C and add sodium bicarbonate (3.0 eq).

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Dilute the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.[2]

Data Summary

The following table summarizes typical yields and key analytical data for the intermediates and the final product.

| Compound | Step(s) | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) |

| N-Boc-3-azetidinecarboxaldehyde | 1b | 85-95 | 9.8 (s, 1H), 4.2-4.0 (m, 4H), 3.6-3.5 (m, 1H), 1.45 (s, 9H) |

| N-Boc-3-(methylaminomethyl)azetidine | 1c, 2a | 70-85 | 4.0-3.8 (m, 2H), 3.4-3.2 (m, 2H), 2.8-2.6 (m, 3H), 2.45 (s, 3H), 1.44 (s, 9H) |

| This compound | 1e, 2c | 60-75 | 7.4-7.2 (m, 5H), 5.15 (s, 2H), 4.4-4.2 (m, 2H), 3.8-3.6 (m, 2H), 3.4-3.2 (m, 2H), 3.0-2.8 (m, 1H), 2.9 (s, 3H) |

Note: NMR data are approximate and may vary depending on the specific conditions and solvent used.

Conclusion

The synthesis of this compound can be reliably achieved through multiple synthetic routes, with the reductive amination of N-Boc-3-azetidinecarboxaldehyde and the N-methylation of N-Boc-3-(aminomethyl)azetidine being the most prominent and efficient strategies. The choice of route will be dictated by factors such as starting material availability and cost, scalability, and the desired purity of the final product. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful implementation of these synthetic strategies in a research and development setting. The strategic use of orthogonal protecting groups is key to the success of these syntheses, allowing for the selective functionalization of the azetidine core and the side-chain amine.

References

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27).

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis.

- A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform.

- 1-(DIPHENYLMETHYL)-3-(HYDROXYMETHYL)AZETIDINE synthesis. ChemicalBook.

- Applic

- Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide. Benchchem.

- Cbz-Protected Amino Groups. Organic Chemistry Portal.

- Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. (2025-07-31).

- Recent progress in synthesis of 3-functionalized azetidines.

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. (2011-10-25).

- Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. (2025-10-17).

- Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. (2019-05-03).

- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. Figshare. (2025-10-07).

- Process for synthesis of azetidine and novel intermediates therefor.

- A Single-Step Synthesis of Azetidine-3-amines. PubMed. (2020-10-16).

- 1-Cbz-azetidine-3-carboxylic acid | 97628-92-7. Sigma-Aldrich.

- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

- Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01).

- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

- Application Note – Reductive Amin

- 3-(methylamino)azetidine-3-carboxamide hydrochloride (C5H11N3O). PubChem.

- Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. Synfacts.

- Synthesis of Simple 3,3-diarylazetidines from N-Boc-3- aryl-azetidinols using Friedel-Crafts Aryl

- 3-(METHYLAMINO)AZETIDINE DIHYDROCHLORIDE | 136293-86-2. ChemicalBook. (2023-05-15).

- Synthesis of azetidine derivatives.

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.

- 1-Cbz-3-(aminomethyl)azetidine | 1016731-24-0. Sigma-Aldrich.

- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. (2024-11-11).

- 1-Boc-3-(aminomethyl)azetidine. Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Cbz-Protected Azetidines for Drug Discovery Professionals

Abstract

The azetidine motif has emerged as a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] The conformational rigidity and sp3-rich character of the four-membered ring can lead to enhanced metabolic stability, improved solubility, and better receptor selectivity.[1] The use of the carbamoyl (Cbz) protecting group is a cornerstone of synthetic strategies involving azetidines, facilitating their incorporation into complex molecules.[2] This guide provides an in-depth exploration of the core physicochemical properties of Cbz-protected azetidines, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical considerations for lipophilicity, solubility, solid-state characteristics, and chemical stability, complete with detailed experimental protocols and field-proven insights to inform strategic decision-making in drug discovery programs.

The Strategic Importance of Physicochemical Profiling for Cbz-Protected Azetidines

The journey of a drug candidate from discovery to clinical success is intricately linked to its physicochemical properties. For Cbz-protected azetidines, a thorough understanding of these characteristics is paramount for several reasons:

-

Modulation of Pharmacokinetics: Properties such as lipophilicity and solubility are primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The azetidine scaffold is often employed to fine-tune these parameters.[3]

-

Optimization of Biological Activity: The three-dimensional structure and electronic properties influenced by the Cbz-protected azetidine moiety can significantly impact target engagement and potency.[4]

-

Formulation and Developability: Solid-state properties like crystallinity and melting point are critical for developing stable and bioavailable drug formulations.

This guide will systematically dissect the key physicochemical attributes of Cbz-protected azetidines, providing the necessary framework for their strategic application in drug discovery.

Lipophilicity: Balancing Potency and Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that governs a molecule's ability to traverse biological membranes.[5] For Cbz-protected azetidines, the interplay between the polar azetidine ring and the lipophilic Cbz group creates a unique lipophilicity profile that can be strategically modulated.

The Influence of the Cbz Group and Azetidine Scaffold

The Cbz group, with its benzyl moiety, significantly increases the lipophilicity of the parent azetidine. This can be advantageous for enhancing membrane permeability but must be carefully balanced to avoid issues with aqueous solubility and off-target effects. The azetidine ring itself, being a small, polar heterocycle, can help to mitigate the lipophilicity of larger, more complex molecules.[4]

Experimental Determination of LogP/LogD

The shake-flask method remains the gold standard for the experimental determination of LogP. The following protocol outlines a typical procedure.

View Experimental Protocol: Shake-Flask Method for LogP Determination

Objective: To determine the octanol-water partition coefficient (LogP) of a Cbz-protected azetidine derivative.

Materials:

-

Cbz-protected azetidine compound

-

1-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with 1-octanol)

-

Volumetric flasks

-

Centrifuge tubes

-

Pipettes

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the Cbz-protected azetidine in a suitable solvent (e.g., methanol, acetonitrile).

-

Create a series of calibration standards by diluting the stock solution.

-

-

Partitioning:

-

Accurately weigh a known amount of the Cbz-protected azetidine and dissolve it in a pre-determined volume of either the water-saturated octanol or the octanol-saturated water phase.

-

Add an equal volume of the other phase to a centrifuge tube.

-

Vortex the mixture vigorously for at least 2 minutes to ensure thorough mixing.

-

Allow the mixture to equilibrate by gentle agitation for a specified period (e.g., 1-24 hours) at a constant temperature.

-

-

Phase Separation:

-

Centrifuge the mixture at a sufficient speed and duration to achieve complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and octanol phases.

-

Determine the concentration of the Cbz-protected azetidine in each phase using a suitable analytical method (HPLC or UV-Vis spectrophotometry) against the prepared calibration curve.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration in Octanol] / [Concentration in Aqueous]

-

Calculate LogP as the base-10 logarithm of P: LogP = log10(P)

-

Self-Validation:

-

The sum of the amount of compound in the octanol and aqueous phases should be close to the initial amount added.

-

The LogP value should be independent of the initial concentration of the compound.

-

Measurements should be performed in triplicate to ensure reproducibility.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] Poor solubility can lead to erratic absorption and hinder the development of effective oral formulations. The Cbz group can significantly decrease the aqueous solubility of azetidine derivatives due to its hydrophobic nature. Therefore, careful assessment and optimization of solubility are essential.

Kinetic vs. Thermodynamic Solubility

In early drug discovery, kinetic solubility is often measured as it provides a high-throughput assessment of a compound's propensity to precipitate from a supersaturated solution (typically from a DMSO stock).[4] Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound and is more relevant for later-stage development and formulation.[4]

Experimental Determination of Aqueous Solubility

The following protocol describes a common method for determining kinetic solubility using nephelometry.

View Experimental Protocol: Kinetic Solubility Assay by Nephelometry

Objective: To determine the kinetic solubility of a Cbz-protected azetidine derivative in an aqueous buffer.

Materials:

-

Cbz-protected azetidine compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Nephelometer (light-scattering plate reader)

-

Multichannel pipette

Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of the Cbz-protected azetidine in DMSO (e.g., 10 mM).

-

-

Plate Setup:

-

Dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.

-

Prepare a serial dilution of the stock solution in DMSO across the plate.

-

-

Addition of Aqueous Buffer:

-

Rapidly add a fixed volume of the aqueous buffer to each well using a multichannel pipette to induce precipitation.

-

-

Incubation and Measurement:

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

-

-

Data Analysis:

-

Plot the light scattering intensity against the compound concentration.

-

The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to increase significantly above the background.

-

Self-Validation:

-

Include positive and negative controls (a known insoluble and a known soluble compound, respectively).

-

Perform measurements in triplicate.

-

Visually inspect the wells for precipitation to correlate with the nephelometric data.

Solid-State Characteristics: The Foundation of Formulation

The solid-state properties of a drug substance, including its crystallinity, melting point, and polymorphism, are of paramount importance for its stability, manufacturability, and bioavailability. The Cbz group can influence the packing of azetidine derivatives in the solid state, potentially leading to different crystalline forms (polymorphs) with distinct physicochemical properties.

Crystallinity and Melting Point

The degree of crystallinity and the melting point of a Cbz-protected azetidine are key indicators of its purity and solid-state stability. A sharp melting point is generally indicative of a highly crystalline and pure compound.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, which can have a profound impact on the safety and efficacy of the final drug product. While specific data on the polymorphism of Cbz-protected azetidines is not extensively documented in the public domain, the principles of polymorphism observed in other small molecules, such as carbamazepine (CBZ), highlight its importance.[6][7]

Experimental Characterization of Solid-State Properties

Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are powerful techniques for characterizing the solid-state properties of Cbz-protected azetidines.

View Experimental Protocol: Solid-State Characterization by DSC

Objective: To determine the melting point and assess the crystallinity and potential polymorphism of a Cbz-protected azetidine derivative.

Materials:

-

Cbz-protected azetidine compound (solid powder)

-

DSC instrument

-

Aluminum or hermetic DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the Cbz-protected azetidine (typically 1-5 mg) into a DSC pan.

-

Seal the pan with a lid using a crimper.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Program the instrument with the desired temperature range and heating rate (e.g., 10 °C/min).

-

-

Data Acquisition:

-

Run the temperature program, recording the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify thermal events:

-

Melting Point: The peak of the endothermic event corresponds to the melting point.

-

Crystallinity: A sharp, well-defined melting endotherm suggests a crystalline material. A broad endotherm or the absence of one may indicate an amorphous or poorly crystalline sample.

-

Polymorphism: The presence of multiple melting endotherms or other thermal events (e.g., solid-solid transitions) may indicate the presence of different polymorphs.

-

-

Self-Validation:

-

Calibrate the DSC instrument with certified standards (e.g., indium) for temperature and enthalpy.

-

Run a baseline with two empty pans to ensure instrument stability.

-

Correlate DSC data with results from other techniques like XRPD for a comprehensive solid-state characterization.

Chemical Stability: Ensuring Drug Integrity

The chemical stability of a Cbz-protected azetidine is crucial for ensuring its shelf-life and preventing the formation of degradation products that could be inactive or toxic. The Cbz group is generally stable under a wide range of conditions but can be cleaved under specific circumstances.[8]

Stability of the Cbz Group

The Cbz group is known to be stable to basic and mildly acidic conditions, which allows for its orthogonal use with other protecting groups like Boc and Fmoc.[8] However, it is susceptible to cleavage by catalytic hydrogenolysis and strong acids.[8] Understanding these stability limitations is essential for designing synthetic routes and for assessing the potential for degradation during storage and in vivo.

Influence of the Azetidine Ring

The strained four-membered ring of azetidine can influence the reactivity of adjacent functional groups. While generally stable, the ring can be susceptible to opening under certain harsh conditions.[9]

Data Presentation: A Comparative Overview

The following table summarizes representative physicochemical data for a selection of Cbz-protected azetidine derivatives. It is important to note that these values can vary depending on the specific experimental conditions.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP (Calculated) |

| 1-Cbz-azetidine-3-carboxylic acid | C12H13NO4 | 235.24 | Not specified | 1.35 |

| (R)-N-Cbz-azetidine-2-carboxylic acid | C12H13NO4 | 235.24 | Not specified | 1.35 |

| Azetidin-3-one, N-Cbz protected | C11H11NO3 | 205.21 | Not specified | 1.58 |

| 1-Cbz-3-(Boc-amino)azetidine | C16H22N2O4 | 306.36 | Not specified | 2.15 |

LogP values are calculated estimates and should be confirmed experimentally.

Conclusion

A comprehensive understanding of the physicochemical properties of Cbz-protected azetidines is indispensable for their successful application in drug discovery. This guide has provided a detailed overview of the key parameters—lipophilicity, solubility, solid-state characteristics, and stability—along with practical experimental protocols for their determination. By strategically leveraging the unique properties of the Cbz-protected azetidine scaffold, medicinal chemists can effectively optimize the ADME and pharmacokinetic profiles of drug candidates, ultimately increasing the probability of clinical success.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

-

The occurrence of CBZ polymorphic forms as a function of the degree of... ResearchGate. [Link]

-

Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. PubMed. [Link]

-

Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. PubMed. [Link]

-

Examples of biologically active drug leads containing azetidine[³]. ResearchGate. [Link]

-

Biologically active compounds with azetidine rings. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

Polymorphism in Carbamazepine Cocrystals. ResearchGate. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

-

Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide. ResearchGate. [Link]

-

Controlling Polymorphism of Carbamazepine Nanoparticles in a Continuous Supercritical-CO->2->-Assisted Spray Drying Process. University of Limerick. [Link]

-

Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. PMC. [Link]

-

Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance. PMC. [Link]

-

A. Azetidines are useful scaffolds in a broad area of disciplines. B.... ResearchGate. [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]

-

Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Azetidine-2-carboxylic acid. Wikipedia. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

A Technical Guide to Benzyl methyl(azetidin-3-ylmethyl)carbamate: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth examination of Benzyl methyl(azetidin-3-ylmethyl)carbamate, identified by CAS Number 216588-33-3. We will explore its strategic importance in medicinal chemistry, detailing its physicochemical properties, a robust and validated synthetic pathway, and its applications as a critical building block. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of medicinal chemistry, saturated heterocycles are indispensable tools for crafting molecules with optimal pharmacological profiles. Among these, the azetidine ring, a four-membered nitrogen-containing scaffold, has risen to prominence as a "privileged" structure.[1] Its unique structural features—high ring strain, sp3-rich character, and conformational rigidity—confer significant advantages, including enhanced metabolic stability, improved solubility, and better receptor selectivity.[2] The constrained geometry of the azetidine ring helps to pre-organize substituents into a defined spatial orientation, which can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[3]

While historically challenging to synthesize, modern advancements have made functionalized azetidines more accessible, leading to their incorporation into several FDA-approved drugs such as baricitinib and cobimetinib.[2] Benzyl methyl(azetidin-3-ylmethyl)carbamate is a prime example of a functionalized azetidine building block. It features:

-

An azetidine core , providing the desirable pharmacokinetic properties mentioned above.

-

A 3-methylaminomethyl side chain , which offers a versatile point for further chemical modification and can act as a key pharmacophoric element.

-

A Carboxybenzyl (Cbz) protecting group , which masks the secondary amine, allowing for selective reactions at the azetidine nitrogen. The Cbz group is orthogonal to many other common protecting groups, such as the acid-labile tert-Butoxycarbonyl (Boc) group, enabling complex, multi-step synthetic strategies.[4][5]

This guide will dissect the synthesis and application of this specific intermediate, providing the necessary technical insights for its effective utilization in drug discovery programs.

Physicochemical and Structural Properties

Accurate characterization is the bedrock of reproducible chemical synthesis and application. The key properties of Benzyl methyl(azetidin-3-ylmethyl)carbamate are summarized below.

| Property | Value | Reference |

| CAS Number | 216588-33-3 | N/A |

| Molecular Formula | C₁₃H₁₈N₂O₂ | N/A |

| Molecular Weight | 234.30 g/mol | N/A |

| IUPAC Name | Benzyl methyl(azetidin-3-ylmethyl)carbamate | N/A |

| Appearance | Varies; typically an oil or low-melting solid | General Knowledge |

| Solubility | Soluble in most organic solvents (DCM, MeOH, EtOAc) | General Knowledge |

Note: Physical properties such as boiling point and density are not consistently reported and should be determined empirically.

Synthesis and Mechanistic Rationale

The synthesis of Benzyl methyl(azetidin-3-ylmethyl)carbamate is a multi-step process that relies on the principles of orthogonal protection group strategy. The following protocol describes a reliable and scalable pathway starting from a commercially available precursor.

Synthetic Workflow Overview

The overall strategy involves the N-methylation of a protected aminomethyl azetidine, followed by Cbz protection of the newly formed secondary amine, and concluding with the selective deprotection of the azetidine ring nitrogen. This sequence is crucial for ensuring regioselectivity and high yields.

Sources

1H NMR characterization of N-Cbz protected azetidine

An In-Depth Technical Guide to the ¹H NMR Characterization of N-Cbz Protected Azetidine

Authored by: A Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern drug discovery, valued for its ability to impart unique conformational constraints and improve physicochemical properties. The carboxybenzyl (Cbz) group is a common and robust protecting group for the azetidine nitrogen, essential during multi-step synthetic campaigns. Accurate and unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. This guide provides an in-depth exploration of the ¹H NMR characterization of N-Cbz protected azetidine, offering researchers a blend of foundational theory, practical experimental protocols, and expert-level data interpretation insights.

Introduction: The Azetidine Scaffold and the Role of NMR

Azetidines are increasingly incorporated into drug candidates to explore novel chemical space and enhance molecular properties such as metabolic stability and aqueous solubility.[1] Their strained four-membered ring system introduces distinct structural and electronic features that must be precisely verified. ¹H NMR spectroscopy is an indispensable, non-destructive technique that provides detailed information about the molecular structure, including the number and type of protons, their electronic environments, and their spatial relationships through spin-spin coupling.[2][3] For a molecule like N-Cbz-azetidine, ¹H NMR allows for the definitive confirmation of the intact azetidine ring, the presence of the Cbz protecting group, and the overall purity of the sample.

Foundational Principles: Understanding the ¹H NMR Spectrum

A ¹H NMR spectrum plots the resonance frequency of protons against their intensity. Three key parameters are extracted to elucidate a structure:[4][5]

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton.[6][7] Electron-withdrawing groups (like the nitrogen and the Cbz carbonyl) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[8] Tetramethylsilane (TMS) is the universally accepted reference standard, with its signal set to 0 ppm.[9][10]

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[6]

-

Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet). It arises from the interaction, or coupling, between non-equivalent protons on adjacent atoms.[11] The 'n+1 rule' is a useful first-order approximation, where 'n' is the number of equivalent neighboring protons. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz).

Experimental Protocol: Acquiring a High-Quality Spectrum

The quality of the NMR data is directly dependent on meticulous sample preparation. A flawed sample will yield a spectrum with broad lines, poor resolution, and artifacts, compromising data interpretation.

Step-by-Step Sample Preparation Workflow

-

Material & Concentration: Weigh 5-10 mg of the N-Cbz protected azetidine sample into a clean, dry vial.[12][13] This concentration is typically sufficient for routine ¹H NMR on modern spectrometers (400 MHz and above).

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent.[14] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Ensure the solvent contains 0.03% TMS as an internal reference.[12]

-

Dissolution & Transfer: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[14]

-

Filtration (Critical Step): Any particulate matter will disrupt the magnetic field homogeneity, leading to poor spectral quality. Filter the solution into a clean, high-quality 5 mm NMR tube through a Pasteur pipette plugged with a small amount of glass wool.[13] This removes any dust or undissolved microparticles.

-

Final Checks: The final sample in the NMR tube should be clear and free of any solids or cloudiness.[13] Cap the tube securely and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

Spectral Interpretation: Decoding the ¹H NMR of N-Cbz-Azetidine

The ¹H NMR spectrum of N-Cbz-azetidine can be logically divided into signals arising from the Cbz group and those from the azetidine ring.

The Carboxybenzyl (Cbz) Protecting Group Signals

The Cbz group gives rise to two distinct and easily identifiable sets of signals:

-

Benzylic Protons (-CH₂-Ph): A sharp singlet is observed around δ 5.1-5.2 ppm . This signal integrates to 2H. Its downfield position is due to the deshielding effects of the adjacent oxygen atom of the carbamate and the aromatic ring. A literature example of a Cbz-protected amine shows this singlet at δ 5.22 ppm.[15]

-

Aromatic Protons (-C₆H₅): A multiplet, often appearing as a broad singlet or a complex pattern, is found in the aromatic region between δ 7.3-7.4 ppm .[15] This signal integrates to 5H.

The Azetidine Ring Signals: A More Complex System

The strained, non-planar azetidine ring presents a more intricate picture. The protons are diastereotopic, meaning they are chemically non-equivalent, which leads to more complex splitting patterns.

-

α-Protons (C2-H₂ and C4-H₂): These are the four protons on the carbons directly attached to the nitrogen atom. Due to the strong deshielding effect of the nitrogen and the carbamate group, these protons resonate significantly downfield. They typically appear as a multiplet, often resembling a triplet, around δ 3.9-4.3 ppm .[1] The signal integrates to 4H. The apparent triplet arises from coupling to the two β-protons at the C3 position.

-

β-Protons (C3-H₂): These two protons are on the carbon furthest from the nitrogen. They are less deshielded and therefore resonate upfield compared to the α-protons. They appear as a multiplet, often a quintet, around δ 2.2-2.4 ppm . This signal integrates to 2H. The quintet-like pattern results from coupling to the four neighboring α-protons. For unsubstituted azetidine, this signal is found at δ 2.327 ppm.[16]

Data Summary Table

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (Cbz) | 7.3 - 7.4 | Multiplet (m) | 5H | N/A |

| Benzylic (Cbz) | 5.1 - 5.2 | Singlet (s) | 2H | N/A |

| α-Azetidine (C2/C4) | 3.9 - 4.3 | Triplet (t) / Multiplet (m) | 4H | ~7-8 Hz |

| β-Azetidine (C3) | 2.2 - 2.4 | Quintet (p) / Multiplet (m) | 2H | ~7-8 Hz |

Spin-Spin Coupling Network

The connectivity of the azetidine ring can be confirmed by analyzing the coupling constants. The vicinal coupling (³J) between the α-protons and β-protons is expected to be consistent. The J-value observed in the splitting of the α-protons' signal must match the J-value from the splitting of the β-protons' signal.

Conclusion and Best Practices

References

- Vertex AI Search. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of CBZ. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

-

National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

National Institutes of Health. (n.d.). An Introduction to Biological NMR Spectroscopy. [Link]

-

Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]

-

ResearchGate. (n.d.). 1 H NMR coupling constants (Hz) of some miscellaneous 1,3-oxazolidines.... [Link]

-

PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. organomation.com [organomation.com]

- 15. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]

A Guide to the Structural Elucidation of N-Cbz Azetidine Intermediates: From Spectroscopic Theory to Practical Application

Introduction: The Azetidine Core in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and non-planar geometry offer unique three-dimensional diversity, which can lead to improved physicochemical properties and biological activity in drug candidates.[3] The N-Carboxybenzyl (Cbz) protecting group is frequently employed during the synthesis of these valuable intermediates due to its stability and reliable removal under hydrogenolysis conditions.[4][5]

For researchers in drug development, the unambiguous structural confirmation of these N-Cbz azetidine intermediates is a critical step to ensure the integrity of their synthetic pathways and the validity of subsequent biological testing. This in-depth technical guide provides a comprehensive overview of the core analytical techniques used for the structural elucidation of N-Cbz azetidine intermediates, blending theoretical principles with practical, field-proven insights and detailed experimental protocols.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

A multi-faceted analytical approach is essential for the comprehensive characterization of N-Cbz azetidine intermediates. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a self-validating system for structural confirmation.

Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. [6][7]This is invaluable for tracing out the proton networks within the azetidine ring and any substituents.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. [6][7]This allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. [6][7]This is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule, such as connecting substituents to the azetidine ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified N-Cbz azetidine intermediate for ¹H NMR, and 20-50 mg for ¹³C NMR. [8][9] * Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. [8][9]Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Transfer the filtered solution to a high-quality 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters. Optimize acquisition and processing parameters as needed based on sample concentration.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the proton signals in the ¹H NMR spectrum based on chemical shift, integration, and multiplicity.

-

Use the COSY spectrum to identify coupled proton systems.

-

Use the HSQC spectrum to assign the signals of protonated carbons.

-

Use the HMBC spectrum to assign quaternary carbons and confirm the connectivity between different parts of the molecule.

-

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. [10]High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.

Expected Fragmentation Patterns of N-Cbz Azetidines

The fragmentation of N-Cbz protected amines in ESI-MS is often characterized by cleavage of the benzylic C-O bond and fragmentation of the azetidine ring.

Key Fragmentation Pathways:

-

Loss of the Benzyl Group (m/z 91): Cleavage of the benzylic C-O bond can lead to the formation of a stable tropylium ion at m/z 91.

-

Decarboxylation: Loss of CO₂ (44 Da) from the carbamate moiety is a common fragmentation pathway.

-

Ring Opening of the Azetidine: The strained four-membered ring can undergo cleavage, leading to characteristic neutral losses.

-

Formation of the Azetidinyl Carbamate Ion: Loss of the benzyl group can also result in the formation of the protonated azetidinyl carbamate fragment.

Caption: Common fragmentation pathways for N-Cbz azetidine intermediates in ESI-MS.

Experimental Protocol: HRMS (ESI-TOF) Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the purified intermediate (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a time-of-flight (TOF) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and record the product ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and calculate the elemental composition to confirm the molecular formula.

-

Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways consistent with the expected structure.

-

III. Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. [11][12][13]

Crystallization of N-Cbz Azetidine Intermediates

The formation of high-quality single crystals is often the most challenging step.

General Strategies:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.

-

Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization.

-

Cooling: Slowly cool a saturated solution of the compound.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth and Selection:

-

Grow single crystals using one of the methods described above.

-

Under a microscope, select a well-formed, transparent crystal with no visible defects. [14]The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. [13] * Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.

-

Conclusion: A Robust Framework for Structural Integrity

The structural elucidation of N-Cbz azetidine intermediates is a critical undertaking in the drug development process. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can establish a self-validating system that ensures the structural integrity of their compounds. This guide provides the foundational knowledge and practical protocols to confidently navigate the analytical challenges associated with this important class of molecules, ultimately contributing to the advancement of innovative therapeutics.

References

-

Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Deconstructive Isomerization of Azetidinols via C-C Bond Cleavage Enabled by N-Heterocyclic Carbene (NHC) Catalysis Table of Con. Retrieved from [Link]

- Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. (2003). Analytical Sciences, 19(4), 543-549.

-

MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

-

Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

x Ray crystallography. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). PMC - NIH.

-

synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Retrieved from [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.).

-

PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

- Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC - PubMed Central.

-

NIST. (n.d.). Benzylcarbamate. Retrieved from [Link]

- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). PMC - NIH.

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

SciELO. (n.d.). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. Retrieved from [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

-

Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantit

- Mass Spectrometry: Fragment

-

SpectraBase. (n.d.). benzyl N-phenylcarbamate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

- Cbz-Protected Amino Groups. (2019, October 2).

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024, May 17).

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. msesupplies.com [msesupplies.com]

- 3. N-Heterocycle synthesis [organic-chemistry.org]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. rsc.org [rsc.org]

- 7. Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative – Oriental Journal of Chemistry [orientjchem.org]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 12. Khan Academy [khanacademy.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. semanticscholar.org [semanticscholar.org]

A Practical Guide to Sourcing 3-(Aminomethyl)azetidine Derivatives: From Supplier Selection to Benchtop Application

Foreword: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery

To the discerning researcher, scientist, and drug development professional, the strategic selection of chemical building blocks is a cornerstone of successful therapeutic design. Among the myriad of scaffolds available, the four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged" motif in medicinal chemistry.[1][2] Its inherent conformational rigidity, coupled with its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, makes it a powerful tool for navigating complex biological landscapes.[2] Specifically, 3-(aminomethyl)azetidine derivatives serve as versatile synthetic intermediates, enabling the exploration of novel chemical space and the generation of potent and selective drug candidates. This guide provides an in-depth technical overview of the commercial landscape for these critical building blocks, offering practical insights into supplier evaluation, quality control, and effective benchtop utilization.

I. Navigating the Commercial Supplier Landscape: A Decision-Making Framework

The commercial availability of 3-(aminomethyl)azetidine derivatives has expanded significantly, yet not all suppliers are created equal. A meticulous evaluation process is paramount to ensure the integrity and reproducibility of your research. The following framework, presented from the perspective of field-proven experience, outlines key considerations:

A. Supplier Tiers: From Boutique Labs to Bulk Manufacturers

The supplier ecosystem can be broadly categorized into three tiers:

-

Tier 1: Large-Scale Manufacturers & Premier Brands: These are well-established companies with extensive catalogs and robust quality management systems. They often provide comprehensive documentation, including Certificates of Analysis (CoA), and have a global distribution network. Examples include MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific, and TCI America.[3]

-

Tier 2: Specialized Building Block Suppliers: These companies focus on providing unique and diverse chemical scaffolds for drug discovery. They often offer a wider range of substituted derivatives and can be more agile in their offerings. Enamine, Life Chemicals, and Apollo Scientific are prominent players in this space.[2][4]

-

Tier 3: Niche & Custom Synthesis Providers: These are typically smaller companies or contract research organizations (CROs) that can synthesize specific, non-catalog derivatives upon request. While offering maximum flexibility, this tier requires a more rigorous vetting process regarding their synthetic and analytical capabilities.

B. A Logic-Driven Approach to Supplier Selection

The choice of supplier is a multi-faceted decision that should be guided by the specific needs of your project. The following flowchart illustrates a recommended decision-making process:

Caption: A decision-making workflow for selecting a commercial supplier for 3-(aminomethyl)azetidine derivatives.

II. Key Commercial Derivatives and Their Applications

While a vast array of derivatives can be synthesized, a few key protected forms of 3-(aminomethyl)azetidine are readily available commercially and serve as foundational starting materials.

| Derivative Name | CAS Number | Common Protecting Group | Key Applications & Rationale for Use |

| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | Boc | The Boc group is widely used due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions (e.g., TFA). This derivative is a workhorse for introducing the 3-(aminomethyl)azetidine scaffold. |

| tert-Butyl (azetidin-3-ylmethyl)carbamate | 91188-15-7 | Boc | In this isomer, the Boc group protects the primary amine of the aminomethyl moiety, leaving the azetidine nitrogen available for reactions such as N-arylation or N-alkylation. |

| 3-(Aminomethyl)-1-benzhydrylazetidine | Not readily available | Benzhydryl (Bzh) | The benzhydryl group is a bulky protecting group that can be removed under hydrogenolysis conditions. It can offer different selectivity and compatibility compared to the Boc group. |

III. The Scientist's Mandate: Ensuring Quality and Purity

The adage "garbage in, garbage out" holds particularly true in synthetic and medicinal chemistry. The purity of your starting materials directly impacts the success and reproducibility of your experiments.

A. Decoding the Certificate of Analysis (CoA)

A CoA is more than a formality; it is a critical piece of data. When evaluating a supplier, scrutinize the CoA for the following:

-

Identity Confirmation: Look for evidence of structural confirmation, typically through ¹H NMR and ¹³C NMR spectroscopy. The spectra should be clean and consistent with the expected structure.

-

Purity Assessment: The purity should be determined by a quantitative method. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique. For volatile compounds, Gas Chromatography (GC) may be used.

-

Mass Spectrometry (MS): This provides confirmation of the molecular weight of the compound.[5][6]

-

Residual Solvents: The CoA should ideally report the levels of any residual solvents from the synthesis and purification process.

B. In-House Verification: A Prudent Step

Even with a comprehensive CoA, it is best practice to perform in-house verification of the received material, especially for a new batch or supplier.

Protocol for In-House Quality Control of a Boc-Protected 3-(Aminomethyl)azetidine Derivative

-

¹H NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum.

-

Causality: The proton NMR provides a rapid and definitive confirmation of the chemical structure. Pay close attention to the characteristic signals of the Boc group (a singlet around 1.4 ppm) and the azetidine ring protons. The integration of these signals should be consistent with the number of protons in each environment.

-

-

LC-MS Analysis:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Inject the sample onto an appropriate HPLC column (e.g., C18).

-

Run a gradient elution method.

-

Causality: This technique serves a dual purpose. The HPLC chromatogram will provide a quantitative measure of purity by revealing the presence of any impurities. The mass spectrometer will confirm the molecular weight of the main peak, providing an additional layer of identity confirmation.[7]

-

IV. Handling and Storage: Preserving the Integrity of Your Reagents

Azetidine derivatives, particularly the free amines, can be sensitive to air and moisture. Proper handling and storage are crucial to prevent degradation.

-

Storage: Store containers tightly sealed, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.[8][9]

-

Handling: When dispensing the reagent, work in a well-ventilated area, such as a fume hood. Minimize the time the container is open to the atmosphere. For hygroscopic or air-sensitive derivatives, use of a glovebox or Schlenk line techniques is advisable.

V. Conclusion: A Foundation for Innovation

The strategic use of 3-(aminomethyl)azetidine derivatives continues to fuel innovation in drug discovery. By adopting a rigorous and technically informed approach to sourcing these critical building blocks, researchers can enhance the reliability and efficiency of their synthetic endeavors. This guide provides a framework for making informed decisions, from navigating the complexities of the commercial supplier landscape to implementing robust quality control measures at the bench. Ultimately, a commitment to the quality of your starting materials is a commitment to the integrity of your science.

References

-

Lin, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1), 23-60. [Link]

-

Comstock, K., & Pease, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

-

Singh, G. S., D'hooghe, M., & De Kimpe, N. (2014). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 4(91), 49855-49889. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Azetidine: A Key Heterocyclic Building Block for Organic Synthesis. [Link]

-

ChemRxiv. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. assets.openstax.org [assets.openstax.org]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1] Its unique structural and physicochemical properties, including conformational rigidity, high sp³ character, and the ability to introduce three-dimensionality, make it a highly sought-after scaffold in drug design.[1][2] This guide provides a comprehensive analysis of the strategic value of azetidines, delving into their synthesis, their role in optimizing pharmacokinetic and pharmacodynamic profiles, and their successful incorporation into a range of approved therapeutics.

Introduction: The Ascendance of a Strained Ring System

For decades, the inherent ring strain of the four-membered azetidine scaffold was viewed as a synthetic challenge, limiting its broad application.[3] However, the discovery of naturally occurring L-azetidine-2-carboxylic acid hinted at its biological relevance.[1] The true potential of substituted azetidines in drug discovery was unlocked in the late 20th and early 21st centuries.[1] Medicinal chemists recognized that the constrained geometry of the azetidine ring could minimize the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.[3][4]

Modern synthetic advancements have made a diverse array of functionalized azetidines more accessible, fueling their integration into drug discovery programs across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[3][5]

Strategic Value in Drug Design: More Than Just a Small Ring

The incorporation of an azetidine scaffold into a drug candidate is a strategic decision driven by the unique advantages this moiety offers.

Conformational Rigidity and Pre-organization

The rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space.[1] This pre-organization of pharmacophoric elements can lead to enhanced binding affinity and selectivity for the target protein.[3] By reducing the number of low-energy conformations, the molecule spends more time in a bioactive conformation, a principle that is central to modern drug design.

Physicochemical Property Modulation

Azetidines serve as versatile tools for fine-tuning the physicochemical properties of drug candidates:

-

Solubility and Lipophilicity: The introduction of the polar nitrogen atom within the constrained ring can improve aqueous solubility and modulate lipophilicity (LogP), crucial parameters for favorable pharmacokinetics.[2][6]

-

Metabolic Stability: The azetidine ring itself is often more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.[2][6] This can lead to improved metabolic stability and a longer in vivo half-life.

-

Basicity (pKa): The pKa of the azetidine nitrogen can be modulated by substituents, allowing for precise control over the ionization state of the molecule at physiological pH, which influences absorption, distribution, and target engagement.[6]

Bioisosteric Replacement

The azetidine ring is frequently employed as a bioisostere for other cyclic amines, such as pyrrolidine and piperidine, as well as for acyclic fragments.[1] This strategy of "scaffold hopping" can lead to novel intellectual property and improved drug-like properties.[7] For instance, replacing a piperidine or morpholine ring with an azetidine can introduce novel vectors for substituent placement, reduce lipophilicity, and provide access to unexplored chemical space.[8][9]

Synthesis of Azetidine Scaffolds: Key Methodologies

Historically, the synthesis of the strained azetidine ring posed significant challenges.[10] However, recent advances in synthetic organic chemistry have provided a robust toolbox for the construction and functionalization of this valuable scaffold.

Intramolecular Cyclization

One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] A prominent example is the Couty azetidine synthesis, which utilizes the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols.[1]

Ring Expansion and Contraction

Alternative pathways to substituted azetidines involve the ring expansion of aziridines and the ring contraction of pyrrolidines.[1] For example, the reaction of rhodium-bound carbenes with strained methylene aziridines can lead to a formal [3+1] ring expansion to yield highly substituted methylene azetidines.[1]

Modern Synthetic Approaches

More recent and advanced methods have further expanded the accessibility of diverse azetidine derivatives:

-

Palladium-Catalyzed C(sp³)–H Amination: This powerful strategy allows for the direct conversion of a C-H bond into a C-N bond to form the azetidine ring.[5][11]

-

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[5][12]

-

Photochemical [2+2] Cycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition of imines and alkenes, represents a direct approach to functionalized azetidines.[11][13]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction for Azetidine Synthesis